3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea
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Overview
Description
3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and piperidine-containing molecules. Examples are:
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .
Uniqueness
What sets 3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C15H25N5O2S2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-tert-butyl-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C15H25N5O2S2/c1-10-5-7-20(8-6-10)11(21)9-23-14-19-18-13(24-14)16-12(22)17-15(2,3)4/h10H,5-9H2,1-4H3,(H2,16,17,18,22) |
InChI Key |
RAJUUDUQFGZCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Origin of Product |
United States |
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